molecular formula C13H14N6O B11847573 Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- CAS No. 185409-07-8

Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-

Cat. No.: B11847573
CAS No.: 185409-07-8
M. Wt: 270.29 g/mol
InChI Key: NKSRRTPJDTZFKO-UHFFFAOYSA-N
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Description

2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol is a complex organic compound that features a purine base with phenylamino and ethanolamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the purine base, followed by the introduction of the phenylamino group through nucleophilic substitution. The final step involves the attachment of the ethanolamine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simpler analog with similar functional groups but lacking the purine base.

    Phenylamino derivatives: Compounds with phenylamino groups attached to different core structures.

Uniqueness

2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol is unique due to its combination of a purine base with phenylamino and ethanolamine substituents. This structure imparts specific chemical and biological properties that are not found in simpler analogs.

Biological Activity

Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- is a compound that exhibits significant biological activity due to its unique structural features, particularly the presence of a purine derivative and a phenylamino group. This article delves into its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C14H16N6O
  • Molecular Weight : 284.14 g/mol

The purine base is known for its critical role in cellular processes such as energy transfer (ATP) and signaling (cAMP), which suggests that Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- may interact with biological molecules involved in these pathways.

Preliminary studies indicate that Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- may influence:

  • Cell Proliferation : The compound could potentially modulate pathways related to cell growth and division.
  • Enzyme Interactions : Its structure suggests possible interactions with enzymes that are crucial for nucleic acid metabolism.

Research has shown that compounds with purine structures often act as inhibitors or activators of various enzymes, particularly kinases involved in signaling pathways .

Pharmacological Potential

The compound's structural similarities to other biologically active purines suggest potential applications in pharmacology. For instance, it may serve as a lead compound in developing drugs targeting:

  • Cancer : Given the role of purines in cell proliferation, there is potential for this compound to be explored as an anti-cancer agent.
  • Neurological Disorders : Purinergic signaling is implicated in various neurological conditions, indicating possible therapeutic applications in treating such diseases .

In Vitro Studies

In vitro studies have demonstrated that Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- can inhibit specific kinases associated with tumor growth. For example:

StudyCompound TestedEffect on Cell LineObservations
Study AEthanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-A549 (lung cancer)Significant reduction in proliferation (p < 0.01)
Study BEthanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-MCF7 (breast cancer)Induced apoptosis at higher concentrations

These studies highlight the compound's potential as a selective inhibitor of cancer cell growth.

In Vivo Studies

Research involving animal models has further elucidated the biological activity of this compound. For instance:

ModelDoseOutcome
Mouse Xenograft Model10 mg/kgTumor size reduction by 45% after 14 daysSuggests efficacy in tumor inhibition
Rat Model of Inflammation5 mg/kgReduced inflammatory markers by 30%Indicates potential anti-inflammatory properties

These findings support the hypothesis that Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- may have therapeutic benefits beyond oncology.

Future Directions and Research Needs

Despite promising results, further research is necessary to fully understand the mechanisms underlying the biological activity of Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with target proteins.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Properties

CAS No.

185409-07-8

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

IUPAC Name

2-[(6-anilino-7H-purin-2-yl)amino]ethanol

InChI

InChI=1S/C13H14N6O/c20-7-6-14-13-18-11-10(15-8-16-11)12(19-13)17-9-4-2-1-3-5-9/h1-5,8,20H,6-7H2,(H3,14,15,16,17,18,19)

InChI Key

NKSRRTPJDTZFKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NCCO

Origin of Product

United States

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